molecular formula C17H22F3N3O4S B10987903 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(trifluoromethyl)phenyl]-L-valinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(trifluoromethyl)phenyl]-L-valinamide

Cat. No.: B10987903
M. Wt: 421.4 g/mol
InChI Key: FVOOIDCYLTVLSS-IAXJKZSUSA-N
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Description

The compound (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is a complex organic molecule with potential applications in various scientific fields. Its structure includes a thiolane ring, a trifluoromethyl group, and a butanamide backbone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-(trifluoromethyl)aniline, 3-methylbutanoic acid, and thiolane derivatives.

    Step-by-Step Synthesis:

Properties

Molecular Formula

C17H22F3N3O4S

Molecular Weight

421.4 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C17H22F3N3O4S/c1-10(2)14(23-16(25)21-11-7-8-28(26,27)9-11)15(24)22-13-6-4-3-5-12(13)17(18,19)20/h3-6,10-11,14H,7-9H2,1-2H3,(H,22,24)(H2,21,23,25)/t11?,14-/m0/s1

InChI Key

FVOOIDCYLTVLSS-IAXJKZSUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=C1C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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